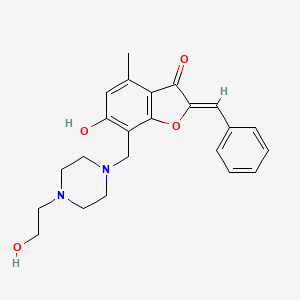
(Z)-2-ベンジリデン-6-ヒドロキシ-7-((4-(2-ヒドロキシエチル)ピペラジン-1-イル)メチル)-4-メチルベンゾフラン-3(2H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-benzylidene-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic systems for various organic transformations.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can be used in studies involving receptor-ligand interactions.
Medicine
Drug Development: The compound’s biological activity can be explored for the development of new therapeutic agents.
Pharmacokinetics: It can be used in studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Sensors: It can be used in the design of sensors for detecting various analytes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-benzylidene-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between the benzofuran core and benzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction using a suitable piperazine derivative, such as 1-(2-hydroxyethyl)piperazine, under basic conditions.
Final Functionalization: The final functionalization steps may involve hydroxylation and methylation reactions to introduce the hydroxy and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl group.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger conjugated systems.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic conditions.
Condensation: Reagents such as aldehydes, ketones, and bases like sodium hydroxide or potassium carbonate can be used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
Condensation: Formation of larger conjugated systems.
作用機序
The mechanism of action of (Z)-2-benzylidene-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzyme Activity: By binding to the active site of an enzyme, it can inhibit its activity.
Receptor Modulation: By binding to a receptor, it can modulate the receptor’s activity, either as an agonist or antagonist.
Signal Transduction Pathways: The compound can influence various signal transduction pathways, leading to changes in cellular responses.
類似化合物との比較
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-benzylidene-6-hydroxybenzofuran and 2-benzylidene-4-methylbenzofuran share structural similarities.
Piperazine Derivatives: Compounds such as 1-(2-hydroxyethyl)piperazine and 1-(4-methylbenzyl)piperazine are structurally related.
Uniqueness
Functional Group Diversity: The presence of multiple functional groups, such as hydroxy, benzylidene, and piperazine moieties, makes this compound unique.
Biological Activity: The combination of these functional groups may result in unique biological activities that are not observed in similar compounds.
特性
IUPAC Name |
(2Z)-2-benzylidene-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-16-13-19(27)18(15-25-9-7-24(8-10-25)11-12-26)23-21(16)22(28)20(29-23)14-17-5-3-2-4-6-17/h2-6,13-14,26-27H,7-12,15H2,1H3/b20-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGYAMRTFQZNPD-ZHZULCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3)O2)CN4CCN(CC4)CCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CC=C3)/O2)CN4CCN(CC4)CCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
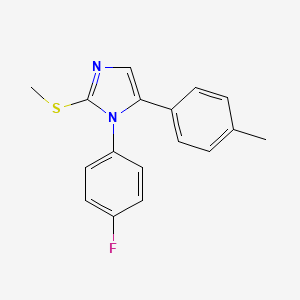
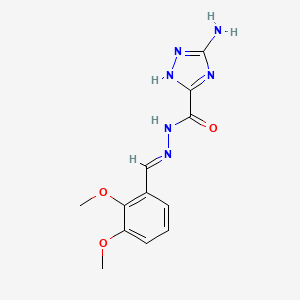
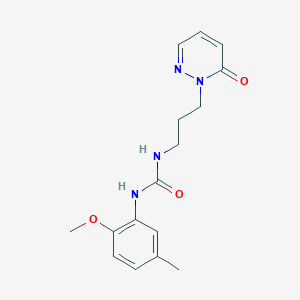
![4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol](/img/structure/B2378474.png)
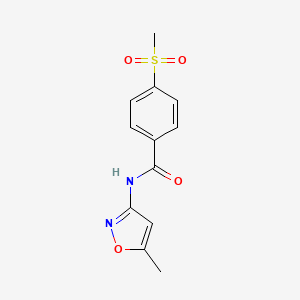
![4-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether](/img/structure/B2378479.png)
![1'-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2378481.png)
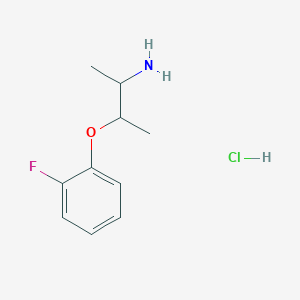
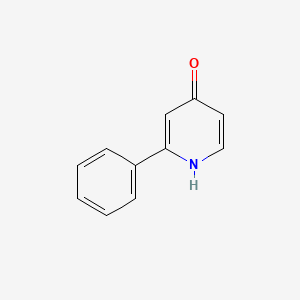
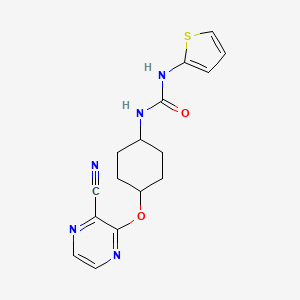
![(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2378488.png)
![N-([2,3'-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide](/img/structure/B2378489.png)
![1-(4-Fluorophenyl)-4-[[1-(2-methylsulfanylphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2378490.png)
![N-[(2-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2378493.png)
